molecular formula C11H10ClN3O B2577515 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one CAS No. 1258651-71-6

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one

Cat. No.: B2577515
CAS No.: 1258651-71-6
M. Wt: 235.67
InChI Key: SKRMXIZHRLRCHG-UHFFFAOYSA-N
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Description

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one typically involves the reaction of 2-chloropyridine derivatives with ethyl-substituted pyrimidine precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, such as boronic acids or esters, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine or pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Pyridine N-oxides and pyrimidine N-oxides.

    Reduction: Reduced pyridine and pyrimidine derivatives.

    Substitution: Amino, thio, or alkoxy-substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrimidine rings allow for strong binding interactions through hydrogen bonding, π-π stacking, and coordination with metal ions . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one is unique due to its combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

1258651-71-6

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67

IUPAC Name

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16)

InChI Key

SKRMXIZHRLRCHG-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl

solubility

not available

Origin of Product

United States

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